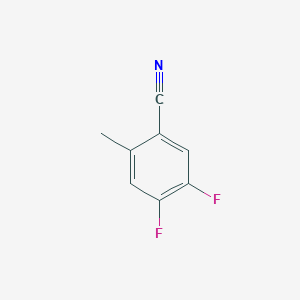

4,5-Difluoro-2-methylbenzonitrile

CAS No.: 1003708-82-4

Cat. No.: VC2799406

Molecular Formula: C8H5F2N

Molecular Weight: 153.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003708-82-4 |

|---|---|

| Molecular Formula | C8H5F2N |

| Molecular Weight | 153.13 g/mol |

| IUPAC Name | 4,5-difluoro-2-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |

| Standard InChI Key | NEUWJWYFYDQUMY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C#N)F)F |

| Canonical SMILES | CC1=CC(=C(C=C1C#N)F)F |

Introduction

Physical and Chemical Properties

Based on comparable fluorinated benzonitriles, 4,5-Difluoro-2-methylbenzonitrile likely exhibits the following properties:

Physical Properties

The presence of two fluorine atoms would likely modify the physicochemical properties compared to mono-fluorinated analogs, potentially increasing lipophilicity while affecting crystal packing and melting point characteristics.

Chemical Reactivity

The compound's chemical behavior would be influenced by:

-

The electron-withdrawing effect of the nitrile group

-

The electronic and steric effects of the two fluorine substituents

-

The electronic contribution of the methyl group

These structural features would affect the compound's reactivity in nucleophilic aromatic substitution reactions, which are common for fluorinated aromatic compounds .

Synthesis Methods

Reaction Conditions

Based on the synthesis of 4-Fluoro-2-methylbenzonitrile, the following reaction conditions might be applicable:

Applications and Uses

Pharmaceutical Applications

As a fluorinated benzonitrile, 4,5-Difluoro-2-methylbenzonitrile would have potential applications as:

-

An intermediate in the synthesis of pharmaceutical active ingredients

-

A building block for medicinal chemistry research

-

A potential precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors

The related compound 4-Fluoro-2-methylbenzonitrile is documented as an essential building block for trelagliptin succinate, which is used in the treatment of type II diabetes .

Materials Science Applications

Based on the applications of similar compounds, 4,5-Difluoro-2-methylbenzonitrile might serve as:

-

A building block for thermally activated delayed fluorescence (TADF) emitters

-

A precursor for materials used in organic light-emitting diodes (OLEDs)

-

A component in specialty polymers and liquid crystals

The presence of two fluorine atoms could potentially enhance thermal stability and modify electronic properties compared to mono-fluorinated analogs used in OLED research .

Analytical Characterization

Standard analytical techniques for characterizing 4,5-Difluoro-2-methylbenzonitrile would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

-

Mass Spectrometry

-

Infrared Spectroscopy (IR)

-

X-ray Crystallography

-

High-Performance Liquid Chromatography (HPLC)

The spectral profile would show characteristic signals for the aromatic protons, methyl group, and the effects of the fluorine substituents on the aromatic ring system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume